
4-Chloro-2-(5-chloro-2-fluorophenyl)-5-isopropylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(5-chloro-2-fluorophenyl)-5-isopropylpyrimidine is a chemical compound with a complex structure that includes chloro, fluoro, and isopropyl groups attached to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(5-chloro-2-fluorophenyl)-5-isopropylpyrimidine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
4-Chloro-2-(5-chloro-2-fluorophenyl)-5-isopropylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
4-Chloro-2-(5-chloro-2-fluorophenyl)-5-isopropylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 4-Chloro-2-(5-chloro-2-fluorophenyl)-5-isopropylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Chloro-2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidine: This compound has a methoxy group instead of an isopropyl group.
4-Chloro-2-(5-chloro-2-fluorophenyl)-5-methylpyrimidine: This compound has a methyl group instead of an isopropyl group.
Uniqueness
The presence of the isopropyl group in 4-Chloro-2-(5-chloro-2-fluorophenyl)-5-isopropylpyrimidine imparts unique steric and electronic properties, making it distinct from its analogs. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C13H11Cl2FN2 |
|---|---|
分子量 |
285.14 g/mol |
IUPAC 名称 |
4-chloro-2-(5-chloro-2-fluorophenyl)-5-propan-2-ylpyrimidine |
InChI |
InChI=1S/C13H11Cl2FN2/c1-7(2)10-6-17-13(18-12(10)15)9-5-8(14)3-4-11(9)16/h3-7H,1-2H3 |
InChI 键 |
KHCCDQWRYBWNGM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CN=C(N=C1Cl)C2=C(C=CC(=C2)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


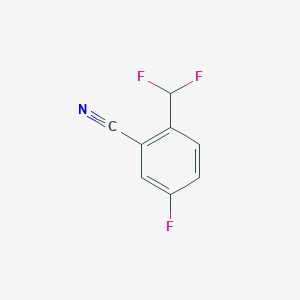
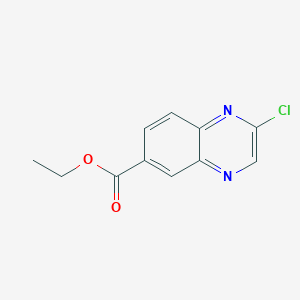
![(3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone](/img/structure/B12953473.png)
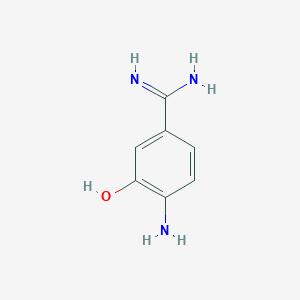
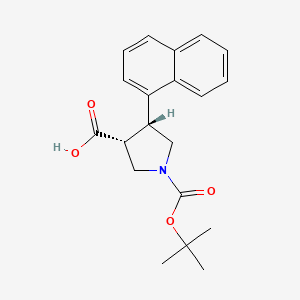
![3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid](/img/structure/B12953491.png)

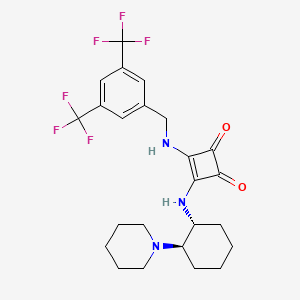
![5-Methyl-7-(methylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B12953498.png)
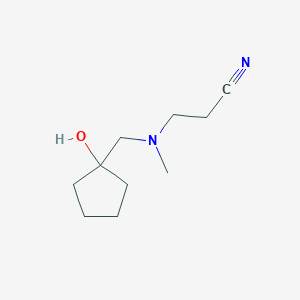
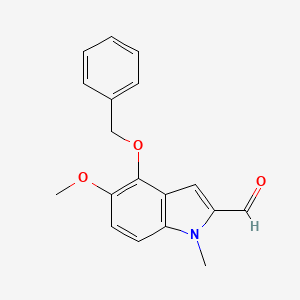
![7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12953520.png)
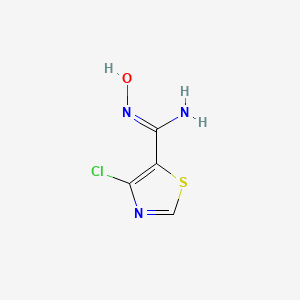
![4-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12953535.png)
